Hydralazine Hydrochloride,(S)
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Overview
Description
Hydralazine Hydrochloride,(S) is a vasodilator primarily used to manage hypertension by relaxing the muscles in blood vessels, allowing them to dilate and lower blood pressure . It is also used in combination with other medications to treat heart failure . This compound is known for its ability to directly relax arterial smooth muscle, thereby reducing peripheral resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydralazine Hydrochloride,(S) is synthesized through the reaction of phthalic anhydride with hydrazine hydrate, followed by treatment with hydrochloric acid to form the hydrochloride salt . The reaction typically involves heating the reactants under reflux conditions to ensure complete reaction.
Industrial Production Methods: In industrial settings, the synthesis of Hydralazine Hydrochloride,(S) involves large-scale reactors where phthalic anhydride and hydrazine hydrate are combined under controlled temperatures and pressures. The resulting product is then purified through crystallization and filtration processes to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: Hydralazine Hydrochloride,(S) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Phthalazine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
Hydralazine Hydrochloride,(S) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various hydrazine derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used to treat hypertension and heart failure.
Industry: Employed in the production of pharmaceuticals and as a stabilizer in certain chemical formulations.
Mechanism of Action
Hydralazine Hydrochloride,(S) exerts its effects by directly relaxing arterial smooth muscle, leading to vasodilation and reduced peripheral resistance . The exact mechanism involves the inhibition of calcium release from the sarcoplasmic reticulum and the inhibition of myosin phosphorylation in arterial smooth muscle cells . Additionally, it induces the expression of hypoxia-inducible factor-1 and vascular endothelial growth factor, promoting angiogenesis .
Comparison with Similar Compounds
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Amlodipine: A calcium channel blocker used for hypertension and angina.
Comparison:
Hydralazine Hydrochloride,(S): Directly relaxes arterial smooth muscle, leading to vasodilation.
Lisinopril: Inhibits the conversion of angiotensin I to angiotensin II, reducing blood pressure.
Amlodipine: Blocks calcium channels in vascular smooth muscle, leading to vasodilation.
Hydralazine Hydrochloride,(S) is unique in its direct mechanism of action on arterial smooth muscle, making it a valuable option for specific clinical scenarios where other antihypertensive agents may not be as effective .
Properties
Molecular Formula |
C8H9ClN4 |
---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
3,8a-dihydrophthalazin-1-yldiazene;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5,7,9-10H;1H |
InChI Key |
HVYXWRYSEPJVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CNN=C2N=N)C=C1.Cl |
Origin of Product |
United States |
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